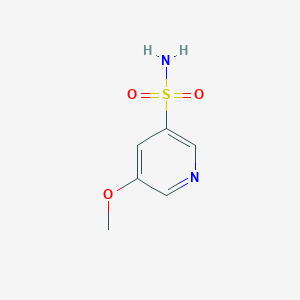amine hydrochloride CAS No. 1052416-13-3](/img/structure/B2515528.png)
[(3-Methoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C14H23NO2·HCl and a molecular weight of 273.8 g/mol . It is also known by its IUPAC name, N-(3-methoxy-4-propoxybenzyl)-1-propanamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxy-4-propoxybenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride is used in a variety of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Methoxy-4-ethoxyphenyl)methylamine hydrochloride: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
(3-Methoxy-4-butoxyphenyl)methylamine hydrochloride: This compound has a butoxy group instead of a propoxy group.
(3-Methoxy-4-isopropoxyphenyl)methylamine hydrochloride: This compound has an isopropoxy group instead of a propoxy group.
The uniqueness of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride lies in its specific propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-8-15-11-12-6-7-13(17-9-5-2)14(10-12)16-3;/h6-7,10,15H,4-5,8-9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCEPQNAAWZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
methylidene}anilinium iodide](/img/structure/B2515446.png)
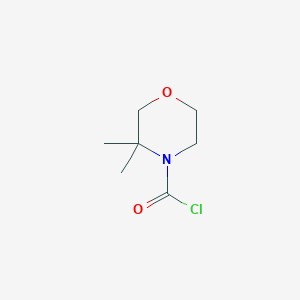
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
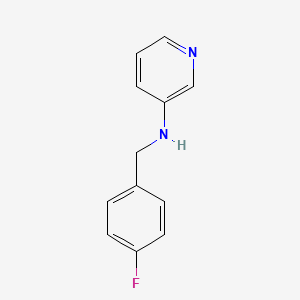
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
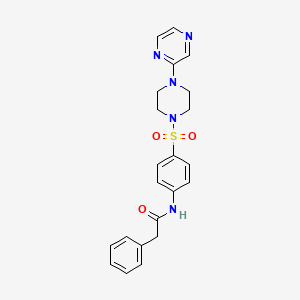
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
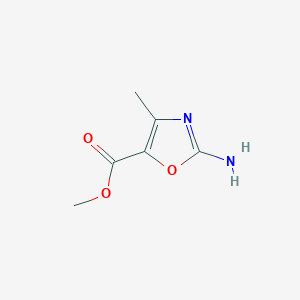
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
